molecular formula C12H10F2N2O3S2 B10934380 3-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one

3-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10934380
M. Wt: 332.4 g/mol
InChI Key: PVHRESNYTZZMNJ-PJQLUOCWSA-N
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Description

3-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, which is characterized by a thiazolidine ring fused with a carbonyl group. The presence of difluoromethoxy and methoxy substituents on the phenyl ring further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as solvent selection, temperature control, and catalyst use are crucial in scaling up the synthesis process. Advanced methods like continuous flow synthesis can also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, bind to receptors, and interfere with cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Another thiazolidinone derivative with similar structural features but different substituents.

    4-(Difluoromethoxy)benzaldehyde: A precursor in the synthesis of the target compound.

    Thiosemicarbazide: A key intermediate in the synthetic route.

Uniqueness

3-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both difluoromethoxy and methoxy groups on the phenyl ring, which impart distinct chemical and biological properties

Properties

Molecular Formula

C12H10F2N2O3S2

Molecular Weight

332.4 g/mol

IUPAC Name

3-[(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10F2N2O3S2/c1-18-9-4-7(2-3-8(9)19-11(13)14)5-15-16-10(17)6-21-12(16)20/h2-5,11H,6H2,1H3/b15-5+

InChI Key

PVHRESNYTZZMNJ-PJQLUOCWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=O)CSC2=S)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=O)CSC2=S)OC(F)F

Origin of Product

United States

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